molecular formula C5H6BrNO B1278427 5-(Bromomethyl)-3-methylisoxazole CAS No. 36958-61-9

5-(Bromomethyl)-3-methylisoxazole

Cat. No. B1278427
CAS RN: 36958-61-9
M. Wt: 176.01 g/mol
InChI Key: DMUJLHLWCUMHRT-UHFFFAOYSA-N
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Description

The compound 5-(Bromomethyl)-3-methylisoxazole is a derivative of isoxazole, a five-membered heteroaromatic compound. Isoxazoles are known for their tautomerism, where they can exist in different forms depending on the solvent's polarity and the substitution pattern on the ring . The bromomethyl group at the 5-position indicates the presence of a bromine atom attached to a methyl group, which is further connected to the isoxazole ring. This structural feature makes the compound a potential intermediate for further chemical transformations and applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 5-substituted isoxazole derivatives can be achieved through various methods. One approach involves the reaction of ethyl acetoacetate with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride, which can yield ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate . This compound can then be converted into the bromide, which is a key step towards synthesizing 5-(Bromomethyl)-3-methylisoxazole. Additionally, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied, providing insights into the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor to various isoxazole-fused heterocycles .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy. For instance, the study of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, although not the same compound, provides an example of how these techniques can be used to authenticate the structure and investigate the nature of intermolecular interactions . These methods can be applied to 5-(Bromomethyl)-3-methylisoxazole to determine its molecular structure and the types of interactions it may form in the solid state or in solution.

Chemical Reactions Analysis

Isoxazole derivatives are versatile in chemical reactions due to their reactive sites. The presence of a bromomethyl group in 5-(Bromomethyl)-3-methylisoxazole suggests that it can undergo further functionalization through nucleophilic substitution reactions. For example, the palladium-catalyzed cross-coupling reaction can be used to elaborate the products derived from isoxazole compounds . The bromine atom in the bromomethyl group can act as a good leaving group, facilitating the introduction of various other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary significantly depending on the substituents attached to the ring. The basicity, acidity, and solubility can be influenced by the nature of the substituents . For instance, isoxazol-5-ones are reported to have acid strengths comparable to carboxylic acids . The introduction of a bromomethyl group at the 5-position is likely to affect the compound's reactivity and physical properties, such as melting point and solubility in organic solvents. The bromination of isoxazole derivatives can also lead to differences in physical properties between compounds with aryl groups at different positions on the ring .

Scientific Research Applications

  • Synthetic Chemistry and Materials Science

    • Application : Bromopyrenes, which are derivatives of pyrene, have significance in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
    • Methods : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .
    • Results : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
  • Bromomethylation of Thiols

    • Application : Bromomethylation of thiols is a process used in synthetic chemistry . This process enables bromomethyl sulfides to be used as useful building blocks .
    • Methods : The specific method involves using paraformaldehyde and HBr .
    • Results : The results of this process would be the production of bromomethyl sulfides, which can be used in further chemical reactions .
  • Production and Value Addition of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural

    • Field : Biomass Conversion and Biorefinery .
    • Application : The halogenated derivatives of 5-(Hydroxymethyl)furfural (HMF), such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields . These hydrophobic analogs of HMF show promises in supplanting HMF from its derivative chemistry .
    • Methods : The production of these hydrophobic analogs involves the acid-catalyzed dehydration of biomass-derived hexoses .
    • Results : The superior thermal and hydrolytic stability of the hydrophobic analogs of HMF simplify their isolation and purification from the aqueous (or polar) reaction media while enhancing their shelf life .
  • Bromothymol Blue as a pH Indicator

    • Field : Chemistry .
    • Application : Bromothymol blue, also known as bromothymol sulfone phthalein and BTB, is a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Methods : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
    • Results : The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .
  • Hypercrosslinked Porous Polymer Materials

    • Field : Material Science .
    • Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
    • Methods : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .
    • Results : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
  • Bromomethane Production

    • Field : Industrial Chemistry .
    • Application : Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br . It was used extensively as a pesticide until being phased out by most countries in the early 2000s .
    • Methods : From the chemistry perspective, it is one of the halomethanes .
    • Results : This colorless, odorless, nonflammable gas is produced both industrially and biologically .

Safety And Hazards

Information about the compound’s toxicity, flammability, environmental impact, and handling precautions would be included here.


Future Directions

This involves discussing potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or further studies to understand its behavior.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

5-(bromomethyl)-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUJLHLWCUMHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442367
Record name 5-(Bromomethyl)-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-methylisoxazole

CAS RN

36958-61-9
Record name 5-(Bromomethyl)-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-3-methyl-1,2-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Kobuke, Y Satoh - Journal of the American Chemical Society, 1992 - ACS Publications
Cooperativity is an important biological device for controlling enzymatic functions insofar as the first step assists or suppresses the succeeding manifestation of the original function. 1 …
Number of citations: 92 pubs.acs.org
DP Mould, U Bremberg, AM Jordan, M Geitmann… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of reversible inhibitors of lysine specific demethylase 1 (LSD1) with a 5-hydroxypyrazole scaffold have been developed from compound 7, which was identified from the patent …
Number of citations: 18 www.sciencedirect.com
W Dai, S Samanta, D Xue, EM Petrunak… - Journal of medicinal …, 2019 - ACS Publications
Using reported glutathione S-transferase omega 1 (GSTO1-1) cocrystal structures, we designed and synthesized acrylamide-containing compounds that covalently bind to Cys32 on the …
Number of citations: 16 pubs.acs.org
RA Smith, RL White, A Krantz - Journal of medicinal chemistry, 1988 - ACS Publications
The kinetics of inactivation of mitochondrial monoamine oxidase type B (MAO-B) by a series of 18 stereoisomers of tertiary-allenic amines have been investigated in detail. The chirality …
Number of citations: 45 pubs.acs.org
RCF Jones, PA Carter, KAM Duller… - Journal of the Chemical …, 1999 - pubs.rsc.org
… Functionalisation at the C-5 methyl group was achieved with NBS using photolytic initiation in CCl4 at reflux to yield the sensitive ethyl 5-bromomethyl-3methylisoxazole-4-carboxylate …
Number of citations: 25 pubs.rsc.org
P Bravo, G Gaviraghi - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
Some dimethylisoxazolylmethylsulfonium salts and the corresponding ylides were synthetized and their chemical behaviour studied. Dimethylsullonium‐5‐isoxazolyl methylides (XIa,b) …
Number of citations: 5 onlinelibrary.wiley.com
SKH Liew - 2017 - search.proquest.com
Nitrogen-containing heterocycles (azacycles) are ubiquitous in nature and are essential for the existence of life. This dissertation explores the synthesis and applications of azacycles in …
Number of citations: 2 search.proquest.com

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